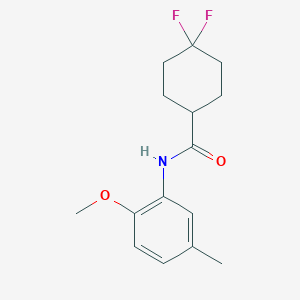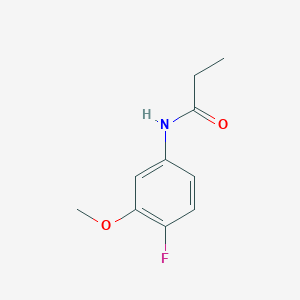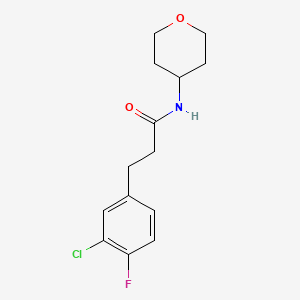![molecular formula C11H11Cl2F3N2 B15114972 3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine](/img/structure/B15114972.png)
3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a chemical compound known for its unique structural properties and significant applications in various fields. It is characterized by the presence of dichloro and trifluoromethyl groups attached to a pyridine ring, which imparts distinct chemical and physical properties to the compound.
Preparation Methods
The synthesis of 3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves multiple steps, typically starting with the chlorination of 2-amino-5-methylpyridine. This is followed by diazotization and subsequent reaction with copper(I) chloride to form 2,3-dichloro-5-trichloromethylpyridine. The final step involves fluorination using hydrogen fluoride to yield the desired product . Industrial production methods often employ similar routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium fluoride.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, which involve palladium-catalyzed cross-coupling with boronic acids.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s functional groups can be modified under appropriate conditions.
Scientific Research Applications
3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in disrupting cellular processes, particularly in pests and pathogens .
Comparison with Similar Compounds
3,5-Dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
2,3-Dichloro-5-(trifluoromethyl)pyridine: Similar in structure but differs in the position of the trifluoromethyl group.
Fluazifop-butyl: Another trifluoromethylpyridine derivative used in agrochemicals.
Pyridalyl: Known for its pest control properties, it shares the trifluoromethylpyridine core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H11Cl2F3N2 |
|---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
3,5-dichloro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine |
InChI |
InChI=1S/C11H11Cl2F3N2/c12-8-5-9(13)10(17-6-8)18-3-1-7(2-4-18)11(14,15)16/h5-7H,1-4H2 |
InChI Key |
LLQRVLIWWIRSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B15114889.png)
![3-[(2-Methylphenyl)methoxy]oxolane](/img/structure/B15114896.png)
![4-{[1-(3-Methylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114908.png)


![4-{1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B15114924.png)

![1-methyl-N-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-amine](/img/structure/B15114933.png)
![4-{[1-(3,5-Dimethylbenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B15114938.png)
![4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B15114939.png)
![2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B15114941.png)
![2-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B15114948.png)
![4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15114950.png)
![1-(2,2-difluoroethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B15114952.png)
